N'-(2,4-Dimethylphenyl)-N-methylformamidine
Overview
Description
N’-(2,4-Dimethylphenyl)-N-methylformamidine is a chemical compound. It is a metabolite of amitraz, a formamidine acaricide and insecticide . It is also known as N-(2,4-Dimethylphenyl)-N-methylimidoformamide .
Molecular Structure Analysis
The molecular formula of N’-(2,4-Dimethylphenyl)-N-methylformamidine is C10H14N2 . The average mass is 162.232 Da and the monoisotopic mass is 162.115692 Da .Chemical Reactions Analysis
N’-(2,4-Dimethylphenyl)-N-methylformamidine is a known environmental transformation product of amitraz . It is formed when amitraz is rapidly degraded in plants .Scientific Research Applications
Pesticide Metabolism and Analysis
N'-(2,4-Dimethylphenyl)-N-methylformamidine, developed as a pesticide in China, shows properties similar to amitraz. A study by Naikai et al. (2000) explored its metabolic conversion and analyzed its metabolites in rat livers, urine, blood, liver, kidney, and spleen using GC/FTIR, GUMS, and GC-ECD methods (Z. Naikai et al., 2000).
Veterinary Medicine and Performance Regulation
Lehner et al. (2004) developed a method for detecting and confirming the presence of amitraz (a compound structurally similar to N'-(2,4-Dimethylphenyl)-N-methylformamidine) and its metabolites in horse urine. This study's significance lies in amitraz's potential to influence the outcome of horse races due to its sedative properties (A. Lehner et al., 2004).
Toxicological Studies
The study of amitraz and its metabolites, including N-[2,4-(dimethylphenyl)-N'-methylformamidine (DMPF), was conducted by Guo et al. (2014). They developed a method using solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determination in whole blood, demonstrating its applicability in forensic toxicology (Hao Guo et al., 2014).
Chemical Stability and Hydrolysis
Corta et al. (1999) studied the degradation processes of amitraz in aqueous media. Their findings suggest that N'-(2,4-Dimethylphenyl)-N-methylformamidine, a hydrolysis product of amitraz, forms under different pH conditions, indicating its stability and behavior in aquatic environments (E. Corta et al., 1999).
Subchronic Toxicity Assessment
A study on the subchronic toxicity of N'-(2,4-dimethylphenyl)-N' methylformamidine hydrochloride (DMAH) in rats was conducted by Ying-hua (2006). This study aimed to understand the oral subchronic toxic effects and observed changes in behavior, body weight, food consumption, and biochemical indices in rats (L. Ying-hua, 2006).
Metabolism in Insects
Knowles and Gayen (1983) examined the penetration, metabolism, and elimination of amitraz and N'-(2,4-Dimethylphenyl)-N-methylformamidine in southwestern corn borer larvae, contributing to understanding the pesticide's effects on insect metabolism (C. O. Knowles & A. K. Gayen, 1983).
Crystal Structure Analysis
Sangjin Lee et al. (2013) analyzed the crystal structure of amitraz, which includes N'-(2,4-dimethylphenyl)-N-methylformamidine. The study provides insights into the molecular structure and intermolecular interactions of this compound (Sangjin Lee et al., 2013).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIOLEGNERQDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51550-40-4 (mono-hydrochloride) | |
Record name | U 40481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037696 | |
Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
CAS RN |
33089-74-6 | |
Record name | N′-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33089-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U 40481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33089-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2,4-dimethylphenyl)-N-methylmethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SEMIAMITRAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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